![molecular formula C13H17ClN2O2 B5005437 N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)
N-[4-chloro-3-(propionylamino)phenyl]butanamide
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Overview
Description
N-[4-chloro-3-(propionylamino)phenyl]butanamide belongs to a class of compounds known for their varied biological activities. These activities stem from their structural features, which allow for a range of interactions at the molecular level.
Synthesis Analysis
The synthesis of this compound and similar compounds involves multi-step reactions starting with substituted anilines reacted with 4-chlorobutanoyl chloride in an aqueous basic medium. This process yields electrophilic intermediates, which are then further reacted to produce the desired amides. These reactions are characterized by their efficiency and specificity, yielding products with high purity (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is typically characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, contributing to our understanding of their biological activities (Jimeno et al., 2003).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can modify their structure and, consequently, their biological activities. The reactivity is often influenced by the presence of the chloro and amide groups, which can act as electrophilic or nucleophilic centers, respectively.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of this compound in different environments. These properties are influenced by the compound's molecular structure and are essential for its formulation and application in various fields (Pascual et al., 2017).
properties
IUPAC Name |
N-[4-chloro-3-(propanoylamino)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-5-13(18)15-9-6-7-10(14)11(8-9)16-12(17)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMGESIAWYIDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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